1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective β-adrenoceptor antagonist and is commonly used in research studies to investigate the role of β-adrenoceptor signaling in various physiological and pathological conditions.
Mecanismo De Acción
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is a selective β-adrenoceptor antagonist that blocks the binding of catecholamines to β-adrenoceptors. It specifically blocks the β1-adrenoceptor subtype, which is primarily located in the heart and is responsible for regulating heart rate and contractility. By blocking β1-adrenoceptors, 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride reduces heart rate and contractility, thereby reducing the workload of the heart.
Biochemical and Physiological Effects:
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several biochemical and physiological effects. It reduces heart rate and contractility, which leads to a decrease in cardiac output and blood pressure. It also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone, thereby reducing blood pressure. In addition, it reduces the release of insulin from the pancreas and increases the release of glucagon, which leads to an increase in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has several advantages for lab experiments. It is a selective β1-adrenoceptor antagonist, which allows researchers to specifically study the effects of β1-adrenoceptor signaling. It is also a well-characterized compound, and its pharmacokinetics and pharmacodynamics have been extensively studied. However, it also has some limitations. It has a short half-life, which requires frequent dosing in animal experiments. It also has poor solubility in water, which limits its use in in vitro experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One direction is to investigate its effects on other physiological and pathological conditions, such as obesity, diabetes, and cancer. Another direction is to develop new formulations of the compound that improve its solubility and half-life. Additionally, there is a need to investigate the safety and efficacy of the compound in human clinical trials.
Métodos De Síntesis
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is synthesized by reacting 1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol with hydrochloric acid. The reaction is carried out in anhydrous conditions, and the product is obtained as a white crystalline powder. The purity of the product is determined by high-performance liquid chromatography (HPLC) analysis.
Aplicaciones Científicas De Investigación
1-(2-naphthyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is widely used in scientific research to investigate the role of β-adrenoceptor signaling in various physiological and pathological conditions. It is commonly used to study the effects of β-blockers on cardiovascular diseases such as hypertension, heart failure, and arrhythmias. It is also used to investigate the role of β-adrenoceptor signaling in the regulation of glucose metabolism, thermogenesis, and lipid metabolism.
Propiedades
IUPAC Name |
1-naphthalen-2-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.2ClH/c26-22(18-27-23-11-10-19-6-4-5-7-20(19)16-23)17-24-12-14-25(15-13-24)21-8-2-1-3-9-21;;/h1-11,16,22,26H,12-15,17-18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCLOAMKUQBAKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yloxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.